molecular formula C15H21ClN2O3S B7717857 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide

1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide

Cat. No. B7717857
M. Wt: 344.9 g/mol
InChI Key: NURZEVMTAACBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSP-1103 is a piperidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves the modulation of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptors and increases the inhibitory effects of GABA. This results in the suppression of neuronal activity, leading to the anxiolytic, sedative, and anticonvulsant effects of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. The anxiolytic effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the amygdala, which is involved in the regulation of fear and anxiety. The sedative effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the thalamus and brainstem, which are involved in the regulation of sleep and arousal. The anticonvulsant effect of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is mediated by the modulation of GABA-A receptors in the hippocampus and cortex, which are involved in the regulation of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for the precise modulation of neuronal activity and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one of the limitations of using 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is its potential off-target effects, which may interfere with the interpretation of the results. Therefore, careful control experiments and the use of appropriate controls are necessary to ensure the specificity of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in lab experiments.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, including the development of new drugs based on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, the investigation of the role of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in various neurological and psychiatric disorders, and the optimization of the synthesis method for 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide. Additionally, the use of advanced techniques, such as optogenetics and chemogenetics, may provide new insights into the mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide and its potential therapeutic applications. Overall, the research on 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide holds great promise for the development of new drugs and the improvement of our understanding of the nervous system and its disorders.

Synthesis Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves several steps, including the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and ethylene oxide. The final product is obtained through the crystallization of the resulting compound. This synthesis method has been optimized to produce a high yield of 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide with good purity.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizures. In cancer research, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, 1-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURZEVMTAACBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)sulfonyl-N-propylpiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.